3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride
Description
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a piperazine-containing propanone derivative. Its structure features a methoxy group at the 3-position of the propanone backbone and a piperazine moiety linked via a ketone group.
The compound is listed in supplier catalogs with CAS numbers and synonyms, indicating its relevance in medicinal chemistry research .
Properties
IUPAC Name |
3-methoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-2-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXBYDWXOXRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its piperazine moiety, which is known for enhancing the bioactivity of various compounds. The presence of the methoxy group contributes to its lipophilicity and receptor binding capabilities, making it a candidate for various pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with methoxy-substituted propanones. The compound can be synthesized through methods that ensure high yields and purity, essential for biological testing.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been tested against pancreatic cancer cell lines with promising results. The compound demonstrated significant growth inhibition at specific concentrations, indicating its potential as an anticancer agent.
| Cell Line | Concentration (μM) | Growth Inhibition (%) |
|---|---|---|
| MiaPaCa2 | 25 | 38.2 ± 12.4 |
| BxPC3 | 25 | 21.1 ± 10.2 |
| PANC-1 | 25 | 46.5 ± 2.5 |
These results suggest that modifications to the methoxy group can enhance the compound's activity against specific cancer types .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has also been investigated. Studies indicate that derivatives containing a piperazine ring exhibit affinity towards serotonin receptors, particularly the 5-HT1A subtype, which is crucial for regulating mood and anxiety .
In vitro assays have shown that compounds similar to this compound can displace radiolabeled ligands in binding assays, demonstrating their potential as anxiolytic agents. The binding affinity was quantified using the Cheng-Prusoff equation, revealing micromolar affinities.
Case Studies
Case Study: Anticancer Screening
In a study assessing the anticancer properties of various piperazine derivatives, including this compound, researchers found that compounds with specific substituents on the piperazine ring exhibited enhanced cytotoxicity against pancreatic cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
Case Study: Serotonin Receptor Binding
Another study focused on the binding characteristics of piperazine-based compounds to serotonin receptors. It was found that the presence of methoxy groups significantly increased binding affinity to the 5-HT1A receptor, suggesting that this compound could be further explored for neuropharmacological applications .
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
Key Applications :
- Antidepressants : The compound is involved in synthesizing novel antidepressant agents by modifying its piperazine moiety to enhance pharmacological activity.
- Antipsychotics : Its derivatives have shown promise in developing antipsychotic medications, providing a basis for further research into their efficacy and safety profiles.
Biochemical Studies
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological systems.
Case Study Example :
A study investigated the effects of this compound on serotonin receptors, revealing its potential as a selective serotonin reuptake inhibitor (SSRI), which could lead to new treatments for mood disorders.
Organic Synthesis
This compound acts as an intermediate in synthesizing various organic compounds, particularly those containing piperazine rings. Its reactivity allows for multiple synthetic pathways, making it versatile in organic chemistry.
Synthesis Pathways :
| Reaction Type | Description |
|---|---|
| Alkylation | Reacts with alkyl halides to form substituted piperazines. |
| Acylation | Can be acylated to produce amides useful in drug development. |
| Reduction | Undergoes reduction reactions to yield secondary amines with varied biological activities. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity: The methoxy group in the target compound is replaced by aryl (e.g., benzothiophenyl), phenoxy, or hydroxy-methoxyphenyl groups in analogs, altering hydrophobicity and receptor affinity .
- Synthetic Complexity : Yields vary significantly (12–56.9%), with lower yields in bulkier substituents (e.g., benzothiophenyl) due to steric hindrance .
Pharmacological Activity
Table 2: Pharmacological Data of Selected Analogs
Key Observations :
- Receptor Specificity: The presence of heterocyclic groups (e.g., benzothiophenyl) enhances 5-HT1A affinity, while benzoxazolyl groups shift activity toward adenosine receptors .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Melting Points : Higher melting points correlate with crystalline structures, impacting formulation strategies .
Preparation Methods
Alkylation of 1,3-Propanediol
- Reaction : 1,3-propanediol + methyl chloride → 3-methoxy-1-propanol
- Catalyst/Base : Alkali metal hydroxides (e.g., NaOH, KOH) or organic nitrogen bases (e.g., DABCO, DBU)
- Solvent : Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, or ethers like tetrahydrofuran; 1,3-propanediol can also act as solvent
- Conditions : Batch or continuous stirred-tank reactors; temperatures and pressures optimized for methyl chloride gas dissolution and reaction kinetics
- Selectivity : High selectivity (>85%, often >90%) with minimal byproducts such as 1,3-dimethoxypropane
- Workup : Removal of salts (e.g., potassium chloride) by filtration; distillation to separate and purify 3-methoxy-1-propanol and recycle unreacted 1,3-propanediol
This method is advantageous due to the use of inexpensive starting materials, operational simplicity, and high yield (up to 71% theoretical yield) with low ecological impact.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Base | NaOH, KOH, DABCO, DBU | Alkali hydroxides preferred |
| Solvent | Acetone, acetonitrile, THF, none | 1,3-propanediol can be solvent |
| Methyl chloride pressure | 0.1 - 5 bar | Gas or liquefied form |
| Reaction time | 10 min - 4 hours | Batch or continuous |
| Temperature | Ambient to moderate heating | Optimized for reaction rate |
| Selectivity | >85% to >95% | High selectivity to desired product |
| Yield | Up to 71% theoretical | Based on monopotassium salt of diol |
Formation of Hydrochloride Salt
The free base form of 3-methoxy-1-(piperazin-1-yl)propan-1-one is converted into the hydrochloride salt to improve stability, crystallinity, and ease of handling.
- Procedure : Treat the free base with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ether.
- Isolation : The hydrochloride salt precipitates out and is collected by filtration.
- Purification : Recrystallization from suitable solvents to obtain pure hydrochloride salt.
Summary Table of Preparation Steps
| Step | Method/Conditions | Key Reagents/Materials | Outcome/Product |
|---|---|---|---|
| 1. Alkylation of 1,3-propanediol | React with methyl chloride + base, polar aprotic solvent or neat | 1,3-propanediol, methyl chloride, NaOH/KOH | 3-methoxy-1-propanol (intermediate) |
| 2. Piperazine substitution | Nucleophilic substitution on activated intermediate | 3-methoxy-1-propanone derivative, piperazine | 3-methoxy-1-(piperazin-1-yl)propan-1-one (free base) |
| 3. Hydrochloride salt formation | Treat with HCl in ethanol or ether | Free base, HCl | 3-methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride salt |
Research Findings and Considerations
- The alkylation step is highly selective and scalable, with reported yields around 70% and selectivity exceeding 85%, making it industrially viable.
- Use of polar aprotic solvents and appropriate bases is critical to minimize side reactions and maximize yield.
- Continuous processing options exist for the alkylation step, enhancing throughput and process control.
- The piperazine substitution step requires careful control of reaction conditions to avoid over-alkylation or polymerization.
- Formation of the hydrochloride salt is straightforward and standard in pharmaceutical intermediate preparation, improving compound stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-Methoxy-1-(piperazin-1-yl)propan-1-one hydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperazine derivatives and a ketone precursor. A common approach involves reacting 3-methoxypropan-1-one with piperazine under basic conditions (e.g., NaOH) in polar aprotic solvents like ethanol or methanol at 60–80°C. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring and methoxy group positions. Mass spectrometry (MS) confirms molecular weight, while FT-IR validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric purity of the hydrochloride salt .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Maintain temperatures below –20°C in a dry, dark environment. Avoid exposure to moisture or acidic/basic vapors, which may hydrolyze the ketone or piperazine moieties .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under scale-up conditions?
- Methodological Answer : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Pre-activate piperazine with a mild base (e.g., K₂CO₃) to improve nucleophilicity. Solvent selection (e.g., DMF for high solubility) and stoichiometric excess of the ketone precursor (1.2–1.5 equivalents) can increase yields to >85%. Post-synthesis, employ fractional distillation for solvent recovery .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Validate activity via orthogonal assays:
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists).
- Functional Assays : cAMP accumulation or calcium flux measurements in cell lines expressing target receptors.
- Purity Control : Use HPLC-MS to confirm >98% purity and exclude confounding byproducts .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin or dopamine receptors. ADMET predictions (via SwissADME or pkCSM) estimate bioavailability, blood-brain barrier penetration, and metabolic stability. QSAR models optimize substituents on the piperazine ring to enhance solubility or reduce cytotoxicity .
Q. What are the critical factors in designing stability studies for this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (e.g., PBS). Monitor degradation via UPLC at intervals (0, 24, 48 hrs) to assess half-life. Test light sensitivity by exposing samples to UV-Vis radiation and quantify photodegradants using GC-MS. Include antioxidants (e.g., ascorbic acid) in formulations to prolong stability .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or counterion effects. Characterize crystal structure via X-ray diffraction to identify hydrate vs. anhydrous forms. Compare solubility in buffered aqueous solutions (pH 4–9) and organic solvents (e.g., DMSO, acetonitrile) using nephelometry. Report results with explicit pH and temperature conditions .
Q. Why do different studies report varying IC₅₀ values in enzyme inhibition assays?
- Methodological Answer : Variability arises from enzyme source (recombinant vs. native), assay buffers (ionic strength, cofactors), or compound pre-treatment (sonication for dispersion). Standardize protocols using commercial enzyme kits (e.g., Sigma-Aldrich) and pre-equilibrate the compound in assay buffer for 30 min. Include positive controls (e.g., known inhibitors) to normalize data .
Tables for Key Data
| Property | Typical Value | Reference |
|---|---|---|
| Melting Point | 190–192°C | |
| Molecular Weight | 239.8 g/mol | |
| Solubility in DMSO | >50 mg/mL | |
| HPLC Purity | ≥98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
